molecular formula C22H20FN5O3 B2693195 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide CAS No. 953226-63-6

3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide

Cat. No. B2693195
CAS RN: 953226-63-6
M. Wt: 421.432
InChI Key: WSANCTIJIJRKQJ-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. It also has a 4-fluorophenyl group, a propanamide group, and a 3-methoxybenzyl group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom in the 4-fluorophenyl group could affect the compound’s reactivity and the polarity of the molecule .

Scientific Research Applications

Cytotoxic Activity

Research has explored the cytotoxic properties of pyrazolo[1,5-a]pyrimidines and related Schiff bases, which include compounds structurally similar to 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide. These compounds have been tested for cytotoxicity against various human cancer cell lines, such as colon HCT116, lung A549, breast MCF-7, and liver HepG2, using the SRB assay. The structure–activity relationship of these compounds has been discussed, providing insights into their potential therapeutic applications in cancer treatment (Hassan et al., 2015).

Antagonists for Human A3 Adenosine Receptor

Pyrazolo[4,3-d]pyrimidine derivatives, which are chemically related to the compound , have been identified as potent and selective antagonists for the human A3 adenosine receptor (AR). These antagonists have been structurally refined to improve receptor-ligand recognition. The study highlights the potential of these compounds in modulating A3 AR, which is significant in various physiological and pathological processes (Squarcialupi et al., 2016).

Synthesis of Fluorinated Heterocyclic Compounds

The synthesis of fluorine-bearing pyrazolones, pyrimidines, and related compounds has been reported, demonstrating the versatility of fluorinated compounds in medicinal chemistry. These findings are relevant to the synthesis and potential applications of this compound, which also contains a fluorinated moiety (Shi et al., 1996).

Synthesis and Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Studies on the synthesis and characterization of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been conducted, with a focus on their cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. This research is pertinent to the understanding of the anticancer potential of compounds related to this compound (Hassan et al., 2014).

Antimicrobial Evaluation of Pyrimidine Derivatives

The antimicrobial properties of pyrimidine derivatives, including those similar to the compound , have been evaluated. This highlights the potential utility of these compounds in developing new antimicrobial agents, which is significant given the increasing challenge of antibiotic resistance (Farag et al., 2009).

properties

IUPAC Name

3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(3-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-31-18-4-2-3-15(11-18)12-24-20(29)9-10-27-14-25-21-19(22(27)30)13-26-28(21)17-7-5-16(23)6-8-17/h2-8,11,13-14H,9-10,12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSANCTIJIJRKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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